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Abstract
2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, represents a core structural motif in

various fields of chemical research, including synthetic chemistry and drug discovery. The

orientation of its substituents gives rise to multiple stereoisomers, each with potentially distinct

physicochemical and biological properties. This technical guide provides a comprehensive

analysis of the key physicochemical characteristics of 2,6-Dimethyloxan-4-ol, with a particular

focus on its stereochemical complexity. We will delve into its structural attributes, solubility,

acidity, and chromatographic behavior, offering both established data and standardized

protocols for their determination. This document is intended to serve as an essential resource

for researchers, scientists, and drug development professionals, enabling a deeper

understanding and more effective utilization of this compound in their work.

Introduction: Structure, Nomenclature, and the
Significance of Stereoisomerism
2,6-Dimethyloxan-4-ol, also known by its IUPAC name 2,6-dimethyltetrahydro-2H-pyran-4-ol,

is a heterocyclic alcohol. The "oxane" base of the name indicates a six-membered ring

containing one oxygen atom, a structure more commonly referred to as a tetrahydropyran

(THP) ring. The molecule is further functionalized with two methyl groups at positions 2 and 6,

and a hydroxyl group at position 4.
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The presence of three chiral centers at carbons C2, C4, and C6 means that 2,6-
Dimethyloxan-4-ol can exist as several stereoisomers. The relative orientations of the methyl

and hydroxyl groups (cis or trans) profoundly influence the molecule's three-dimensional

shape, and consequently, its physical and chemical properties. This stereochemical diversity is

of paramount importance in drug development, where specific isomers of a chiral molecule

often exhibit vastly different pharmacological activities and metabolic profiles. Therefore, a

thorough characterization of the individual stereoisomers is crucial for any research involving

this compound.

Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical predictors of its

behavior in various systems. For drug development professionals, these parameters are

essential for evaluating a compound's "drug-likeness," often assessed using frameworks like

Lipinski's Rule of Five.[1][2][3] This rule suggests that orally active drugs generally have a

molecular weight under 500 Daltons, a logP value not exceeding 5, no more than 5 hydrogen

bond donors, and no more than 10 hydrogen bond acceptors.[1][2]

The following table summarizes the known and predicted physicochemical properties for the

general structure of 2,6-Dimethyloxan-4-ol. It is important to note that experimental values can

vary between different stereoisomers.
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Property Value (Predicted/Reported)
Significance in Drug
Development

Molecular Formula C7H14O2
Provides the elemental

composition.

Molecular Weight 130.18 g/mol [4]

Well within the limits of

Lipinski's Rule of Five for good

oral bioavailability.[1][2]

Boiling Point 219.6 ± 8.0 °C (Predicted)[4]
Indicates the volatility of the

compound.

Density
0.968 ± 0.06 g/cm³ (Predicted)

[4]

Relates to the compound's

mass per unit volume.

pKa 14.7 ± 0.60 (Predicted)[4]

Indicates the acidity of the

hydroxyl group; crucial for

understanding ionization state

at physiological pH.

LogP (Octanol/Water Partition

Coefficient)
~0.6-1.0 (Predicted)

Measures lipophilicity, which

affects absorption, distribution,

metabolism, and excretion

(ADME) properties.[5]

Hydrogen Bond Donors 1 (the -OH group)
Complies with Lipinski's Rule

of Five.[1][2]

Hydrogen Bond Acceptors
2 (the ring oxygen and the

hydroxyl oxygen)

Complies with Lipinski's Rule

of Five.[1][2]

Solubility Profile
A compound's solubility in both aqueous and organic media is a critical factor influencing its

formulation, administration, and bioavailability.

Aqueous Solubility: As a small alcohol, 2,6-Dimethyloxan-4-ol is expected to have some

solubility in water due to the hydrogen bonding capacity of its hydroxyl group. However, the

hydrocarbon backbone limits its complete miscibility.
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Organic Solubility: The compound is anticipated to be soluble in a range of common organic

solvents such as ethanol, methanol, acetone, and dichloromethane. For non-polar

substances, a suitable organic solvent may be required for initial dissolution before further

testing.[6]

Standard Protocol for Determining Aqueous Solubility
(OECD 105)
The OECD Test Guideline 105 provides standardized methods for determining the water

solubility of chemical substances.[7][8][9] The Flask Method is suitable for compounds with

solubilities above 10⁻² g/L.[7][8]

Methodology:

Preparation: Add an excess amount of 2,6-Dimethyloxan-4-ol to a known volume of distilled

water in a flask.

Equilibration: Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient period

(typically 24-48 hours) to ensure saturation is reached.[7][9]

Phase Separation: Allow the mixture to settle, or use centrifugation to separate the

undissolved solid/liquid from the aqueous solution.

Analysis: Carefully extract a sample of the clear aqueous supernatant.

Quantification: Determine the concentration of the dissolved compound using a suitable

analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid

Chromatography (HPLC).

Below is a workflow diagram for the Flask Method of solubility determination.
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Caption: Workflow for Aqueous Solubility Determination (Flask Method).

Acidity and pKa Determination
The pKa value is the negative base-10 logarithm of the acid dissociation constant (Ka) and is a

quantitative measure of the strength of an acid in a solution.[10] For 2,6-Dimethyloxan-4-ol,
the pKa refers to the dissociation of the proton from the hydroxyl group. Understanding the pKa

is vital as it dictates the ionization state of the molecule at a given pH, which in turn influences

properties like solubility, membrane permeability, and receptor binding.
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Standard Protocol for pKa Determination by
Potentiometric Titration
Potentiometric titration is a common and accurate method for determining the pKa of a

substance.[11] It involves the gradual addition of a titrant (an acid or a base) to the sample

solution while monitoring the pH.[11]

Methodology:

Sample Preparation: Dissolve a precise amount of 2,6-Dimethyloxan-4-ol in a suitable

solvent (e.g., water or a water-cosolvent mixture). Purge the solution with nitrogen to remove

dissolved CO2.[11]

Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH

electrode and a magnetic stirrer.

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small

increments.

Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the

reading is stable.[11]

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the

pH at the half-equivalence point on the resulting titration curve.[10]

The following diagram illustrates the logical flow of pKa determination.
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Caption: Logical Flow for Potentiometric pKa Determination.

Chromatographic Profile and Stereoisomer
Separation
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile

compounds.[12] For a molecule like 2,6-Dimethyloxan-4-ol, GC is an excellent method for

assessing purity and quantifying the compound in various matrices.[13][14][15]

Furthermore, the separation of its stereoisomers is critical. This is often achieved using chiral

GC columns, where the stationary phase is designed to interact differently with each

enantiomer or diastereomer, leading to different retention times.[16]

General Protocol for Gas Chromatography Analysis
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Objective: To determine the purity of a 2,6-Dimethyloxan-4-ol sample and, if using a chiral

column, to resolve its stereoisomers.

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

Column:

For general purity: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-Wax).

For chiral separation: A chiral capillary column (e.g., a cyclodextrin-based column like CP

Chirasil-DEX CB).[16]

Methodology:

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or hexane).

Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC injection

port.

Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen)

through the column.[15] Separation occurs based on the differential partitioning of the

analytes between the mobile gas phase and the stationary phase.

Detection: As each component elutes from the column, it is detected by the FID, which

generates a signal proportional to the amount of the substance.

Analysis: The resulting chromatogram shows peaks corresponding to each separated

component. The retention time is used for identification, and the peak area is used for

quantification.[17]

Conclusion
The physicochemical properties of 2,6-Dimethyloxan-4-ol, particularly when considering its

stereoisomeric forms, are fundamental to its application in scientific research and development.

This guide has outlined the key parameters—molecular structure, solubility, and acidity—and

provided standardized, actionable protocols for their experimental determination. For

professionals in drug discovery, a precise understanding of these properties is not merely
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academic; it is a prerequisite for designing molecules with desirable ADME profiles and for

advancing compounds through the development pipeline. The methodologies and data

presented herein serve as a robust foundation for further investigation and application of this

versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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